molecular formula C7H9ClN2O B1426868 4-Chloro-6-methoxy-2,5-dimethylpyrimidine CAS No. 102074-10-2

4-Chloro-6-methoxy-2,5-dimethylpyrimidine

Cat. No. B1426868
CAS RN: 102074-10-2
M. Wt: 172.61 g/mol
InChI Key: GSMZFJGIKRCBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine or related compounds often involves reactions with organolithium reagents . For instance, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2-tributylstannylpyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .


Molecular Structure Analysis

The InChI code for 4-Chloro-6-methoxy-2,5-dimethylpyrimidine is 1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

4-Chloro-6-methoxy-2,5-dimethylpyrimidine is a solid compound . Its molecular weight is 172.61 g/mol . More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Antifungal Activity

4-Chloro-6-methoxy-2,5-dimethylpyrimidine derivatives have been identified as promising antifungal agents. Synthesized compounds, such as 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and related derivatives, showed significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. Notably, Aspergillus terreus was more affected by these compounds, indicating their potential as antifungal agents in pharmaceutical applications (Jafar et al., 2017).

Crystallography and Molecular Structure

Studies have highlighted the diverse crystallographic structures and molecular interactions of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine derivatives. For instance, pyrimidines and aminopyrimidines, integral to DNA, form complex crystalline structures, demonstrating varied tautomeric forms and hydrogen bonding patterns, contributing to molecular recognition processes crucial for targeted drug action (Rajam et al., 2017).

Antiangiogenic Properties

Some derivatives of 4-Chloro-6-methoxy-2,5-dimethylpyrimidine exhibit potent antiangiogenic effects, as observed in silico studies. These compounds, especially those like 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, showed significant binding energy and RMSD values, suggesting their potential as effective antiangiogenic agents (Jafar & Hussein, 2021).

Molecular Interactions and Complex Formation

The compound's ability to form proton transfer complexes and engage in charge transfer complexation with various acceptors like iodine indicates its potential in developing new chemical entities with specific properties. Such interactions have implications in various fields, including materials science and pharmaceuticals (Rabie et al., 2007; Habeeb et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, 4-Amino-5-chloro-2,6-dimethylpyrimidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions should be taken when handling 4-Chloro-6-methoxy-2,5-dimethylpyrimidine.

properties

IUPAC Name

4-chloro-6-methoxy-2,5-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-4-6(8)9-5(2)10-7(4)11-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZFJGIKRCBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-2,5-dimethylpyrimidine

CAS RN

102074-10-2
Record name 4-chloro-6-methoxy-2,5-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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